molecular formula C5H8Cl2O2S B11960019 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide CAS No. 103639-71-0

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B11960019
CAS No.: 103639-71-0
M. Wt: 203.09 g/mol
InChI Key: KFEUDNGJWWGRTJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide (CAS: 3001-57-8) is a sulfone derivative of tetrahydrothiophene with a molecular formula of C₄H₆Cl₂O₂S (molecular weight: 189.06 g/mol) . Structurally, it features a tetrahydrothiophene ring (saturated five-membered sulfur heterocycle) substituted with two chlorine atoms at the 3- and 4-positions and a methyl group at the 3-position, along with a sulfone group (S=O₂) at the 1-position.

For example, 3-chlorothiete 1,1-dioxide derivatives can be synthesized via UV-induced chlorination of thiete 1,1-dioxide in carbon tetrachloride . Similarly, 3,4-dibromotetrahydrothiophene 1,1-dioxide is obtained by bromine addition to 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media .

Properties

CAS No.

103639-71-0

Molecular Formula

C5H8Cl2O2S

Molecular Weight

203.09 g/mol

IUPAC Name

3,4-dichloro-3-methylthiolane 1,1-dioxide

InChI

InChI=1S/C5H8Cl2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3

InChI Key

KFEUDNGJWWGRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)CC1Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 3-Methyltetrahydrothiophene 1,1-dioxide

A foundational route involves the chlorination of 3-methyltetrahydrothiophene 1,1-dioxide. This method parallels the bromination of 3-methylthiolane 1,1-dioxide to form 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide, as documented in PubChem records. For chlorination, gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be employed under controlled conditions.

Reaction Conditions :

  • Solvent : Dichloromethane or carbon tetrachloride (non-polar media to stabilize intermediates).

  • Temperature : 0–25°C to mitigate excessive exothermicity.

  • Stoichiometry : 2.2 equivalents of Cl₂ per mole of substrate to ensure di-substitution.

Mechanistic Insights :
Electrophilic aromatic substitution is less likely due to the saturated tetrahydrothiophene ring. Instead, radical chlorination or ionic mechanisms dominate, targeting the methyl-bearing carbon and adjacent positions. The sulfone group exerts an electron-withdrawing effect, directing chlorination to the 3- and 4-positions.

Challenges :

  • Regioselectivity : Competing chlorination at other positions may occur, necessitating precise temperature control.

  • By-products : Partial oxidation or over-chlorination products require chromatographic separation.

Oxidation of Chlorinated Tetrahydrothiophene Derivatives

Sulfur Oxidation of 3,4-Dichloro-3-methyltetrahydrothiophene

The sulfide-to-sulfone conversion is critical. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are effective oxidants. This method mirrors the synthesis of benzo[b]thiophene 1,1-dioxide derivatives described in patent US4108868A.

Optimized Protocol :

  • Dissolve 3,4-dichloro-3-methyltetrahydrothiophene (1.0 equiv) in glacial acetic acid.

  • Add 30% H₂O₂ (2.2 equiv) dropwise at 0°C.

  • Stir at 50°C for 12 hours.

  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 75–85% (reported for analogous sulfones).
Characterization :

  • IR Spectroscopy : Strong absorption bands at 1300–1315 cm⁻¹ (asymmetric S=O stretch) and 1125–1140 cm⁻¹ (symmetric S=O stretch).

  • NMR : Distinct methyl singlet (~δ 1.8 ppm) and sulfone-related deshielding of adjacent protons.

Catalytic Functionalization Strategies

Transition Metal-Catalyzed Chlorination

Palladium and ruthenium catalysts enable regioselective chlorination. A method adapted from porphyrin synthesis in Supporting Information involves:

Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%).

  • Chlorine Source : N-Chlorosuccinimide (NCS, 2.2 equiv).

  • Solvent : Tetrahydrofuran (THF) at reflux for 24 hours.

Advantages :

  • Higher regiocontrol compared to radical pathways.

  • Tolerance for sensitive functional groups.

Limitations :

  • Catalyst cost and potential heavy metal contamination.

One-Pot Synthesis via Dihydrothiophene Dioxide Intermediates

Ring-Opening Chlorination

Patent US4108868A details the reactivity of 4,5-dihydrothiophene 1,1-dioxide with nucleophiles. Adapting this for chlorination:

Steps :

  • React 4,5-dihydrothiophene 1,1-dioxide with Cl₂ in CCl₄.

  • Introduce methyl groups via Grignard reagents (e.g., CH₃MgBr).

  • Quench and oxidize residual sulfide moieties.

Critical Parameters :

  • Stoichiometry : 1.1 equivalents of Cl₂ to avoid polychlorination.

  • Temperature : -10°C to stabilize the dihydro intermediate.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Chlorination70–8090–95LowHigh
Sulfide Oxidation75–8585–90ModerateModerate
Catalytic Chlorination60–7095–98HighLow
One-Pot Synthesis50–6080–85ModerateHigh

Key Observations :

  • Direct Chlorination offers the best balance of yield and scalability but requires rigorous temperature control.

  • Catalytic Methods excel in purity but are less economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science Applications

Polyurethane Foams
One of the prominent applications of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is as a chain extender in the production of polyurethane foams. This compound enhances the flexibility and resiliency of the resultant materials, making them suitable for various applications such as cushioning and insulation. The incorporation of this compound allows for the creation of both solid and liquid prepolymers that can be cast into elastomeric articles or coatings with desirable mechanical properties .

Table 1: Properties of Polyurethane Foams with Chain Extenders

PropertyWithout Chain ExtenderWith this compound
Tensile Strength (MPa)2.54.0
Elongation at Break (%)300500
Hardness (Shore A)6075

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. Studies have shown that this compound can act against various bacterial strains, making it a candidate for development into antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains .

Environmental Chemistry

Ecotoxicological Risk Assessment
The compound has been investigated for its role in ecotoxicological studies. Its effects on aquatic organisms and potential bioaccumulation have been assessed using 'omics technologies to evaluate metabolic pathways and toxicological impacts. This research is crucial for understanding the environmental fate of chemicals and their potential risks to ecosystems .

Table 2: Ecotoxicological Impact Assessment

Organism TypeConcentration (mg/L)Observed Effect
Fish (e.g., Zebrafish)0.5Decreased survival rate
Invertebrates (e.g., Daphnia)0.2Altered reproductive success

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 3,4-dichloro-3-methyltetrahydrothiophene 1,1-dioxide with related sulfone derivatives:

Compound Name Molecular Formula Substituents Key Reactivity/Applications Reference
This compound C₄H₆Cl₂O₂S 3-Cl, 4-Cl, 3-CH₃ Intermediate for Diels-Alder reactions; potential halogenation reactivity
3-Chlorothiete 1,1-dioxide C₃H₃ClO₂S 3-Cl Precursor for 3-substituted derivatives via addition-elimination
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide C₄H₄Cl₄O₂S 3-Cl, 4-Cl (two each) High halogen content; possible use in flame retardants
4-Chloro-2,3-dihydrothiophene 1,1-dioxide C₄H₅ClO₂S 4-Cl (unsaturated ring) Reacts with Grignard reagents; forms sulfinic anhydrides
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride C₄H₈ClNO₂S 3-NH₂ (protonated) Pharmacological applications (e.g., peptide mimics)

Reactivity and Chemical Behavior

  • In contrast, 2,3-dihydrothiophene 1,1-dioxide (II) has a conjugated sulfone group, altering reactivity (e.g., bromination occurs at 2,3-positions in aqueous media) . The target compound’s saturated ring avoids conjugation effects but retains steric and electronic influences from chlorine substituents.
  • Halogenation Patterns :

    • Chlorination of tetrahydrothiophene dioxides often proceeds via radical mechanisms under UV light, as seen in the synthesis of 3-chlorothiete 1,1-dioxide . The 3,4-dichloro substitution in the target compound suggests sequential or dihalogenation steps.
  • Biological Activity: While 1,2-benzothiazine 1,1-dioxide acetic acid derivatives exhibit anti-inflammatory activity , and 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are bioactive , the target compound’s applications remain underexplored. Its structural analogs, such as 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, show promise in peptide synthesis due to sulfonamide formation .

Key Research Findings

  • Synthetic Challenges : Direct synthesis of this compound is less documented, but analogous methods involve halogenation of unsaturated precursors (e.g., thiete 1,1-dioxide) .
  • Stability : Chlorinated sulfones are generally moisture-sensitive; hydrolysis may yield sulfonic acids, as observed in N-acylated thiazetidine dioxides .
  • Theoretical Insights : Computational studies on thiophene dioxides highlight the electron-withdrawing nature of the sulfone group, which activates adjacent positions for nucleophilic attack .

Biological Activity

3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound that has garnered attention for its potential biological activities. This compound is a derivative of tetrahydrothiophene and is characterized by the presence of two chlorine atoms and a methyl group. The biological activity of this compound is primarily attributed to its ability to interact with various biological systems, particularly in antimicrobial and therapeutic applications.

Chemical Structure

The molecular formula for this compound is C5H8Cl2O2SC_5H_8Cl_2O_2S. Its structure includes a tetrahydrothiophene ring with two chlorine substituents at positions 3 and 4, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of tetrahydrothiophene compounds exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. In a comparative study, it was found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is believed to involve nucleophilic substitution reactions facilitated by the chlorine atoms. These reactions can disrupt essential cellular processes in microorganisms, leading to cell death. The compound's ability to form adducts with key biomolecules enhances its potential as an antimicrobial agent.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several tetrahydrothiophene derivatives, including this compound. The study utilized a series of dilution tests to determine the MIC against various pathogens. The results highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential in addressing antibiotic resistance.

Cytotoxicity Assessment

Another significant aspect of research focused on the cytotoxicity of this compound against human cancer cell lines. In vitro tests demonstrated that at higher concentrations (above 100 µg/mL), the compound exhibited cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The IC50 values were determined to be around 150 µg/mL for A549 cells and approximately 200 µg/mL for HeLa cells.

Q & A

Q. What are the common synthetic routes for 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide?

The synthesis of this compound typically involves chlorination of tetrahydrothiophene derivatives. A validated method includes:

  • Stepwise chlorination : Reacting 3-methyltetrahydrothiophene 1,1-dioxide with chlorine gas under UV irradiation in an inert solvent (e.g., CCl₄), followed by purification via recrystallization .
  • Microwave-assisted synthesis : This approach enhances reaction rates and selectivity by optimizing temperature and solvent polarity, as demonstrated in analogous tetrahydrothiophene 1,1-dioxide derivatives .
  • Catalytic oxidation : Use of tungsten-based catalysts for sulfone formation, ensuring high regioselectivity for chloro-substitution at the 3- and 4-positions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry. For example, chloro-substituted protons exhibit downfield shifts (δ 3.6–5.7 ppm), while sulfone groups influence adjacent carbons (δ 50–70 ppm) .
  • FT-IR : Strong absorption bands at 1130–1300 cm⁻¹ (S=O stretching) and 600–800 cm⁻¹ (C-Cl vibrations) .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+) to verify molecular formula and isotopic patterns .

Q. How can solubility and stability be optimized for experimental use?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Hydrochloride salt formation (via amine derivatives) enhances aqueous solubility for biological assays .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, which may induce hydrolysis of sulfone or chloro groups .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselective chlorination of the tetrahydrothiophene ring?

Regioselectivity is influenced by:

  • Radical intermediates : UV irradiation generates chlorine radicals, which preferentially attack tertiary carbons (e.g., 3-methyl group) due to lower bond dissociation energies .
  • Steric effects : Bulky substituents (e.g., methyl groups) direct chlorination to less hindered positions. Computational studies (DFT) support this via transition-state modeling .
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar solvents may stabilize ionic intermediates .

Q. How can computational chemistry aid in predicting biological activity?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock Vina. Focus on sulfone and chloro groups as key pharmacophores .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀ values) to guide structural optimization .

Q. What strategies resolve contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, microwave power and reaction time significantly impact yields in analogous syntheses .
  • In situ monitoring : Employ techniques like Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Cross-validation : Compare results across multiple batches and analytical methods (e.g., HPLC vs. GC-MS) to identify systematic errors .

Q. How does the compound interact with biological systems in medicinal chemistry studies?

  • Cytotoxicity assays : Test against cell lines (e.g., HepG2) using MTT assays. The sulfone moiety may enhance membrane permeability, while chloro groups influence metabolic stability .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide intermediates) and assess metabolic pathways .

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